Bis(triphenylphosphine)dicarbonylnickel

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

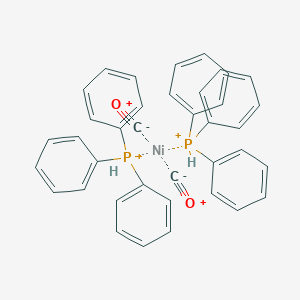

Bis(triphenylphosphine)dicarbonylnickel: is an organometallic compound with the molecular formula C38H30NiO2P2 . It is a nickel complex that features two triphenylphosphine ligands and two carbonyl ligands. This compound is known for its role as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes .

準備方法

Synthetic Routes and Reaction Conditions: Bis(triphenylphosphine)dicarbonylnickel can be synthesized by reacting nickel carbonyl with triphenylphosphine. The reaction typically involves the following steps:

Nickel Carbonyl Reaction: One mole of nickel carbonyl reacts with two moles of triphenylphosphine.

Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: The use of nickel carbonyl and triphenylphosphine in controlled environments ensures the purity and yield of the compound .

化学反応の分析

Types of Reactions: Bis(triphenylphosphine)dicarbonylnickel undergoes various types of reactions, including:

Cyclotrimerization Reactions: It acts as a catalyst in the cyclotrimerization of alkynes to form aromatic compounds.

Cyclooligomerization Reactions: It facilitates the formation of cyclic oligomers from monomeric units.

Common Reagents and Conditions:

Reagents: Common reagents include alkynes, dienes, and other unsaturated compounds.

Major Products: The major products formed from these reactions include aromatic compounds and cyclic oligomers, which are valuable in various industrial applications .

科学的研究の応用

Chemistry:

Biology and Medicine:

Industry:

作用機序

Mechanism: The mechanism by which bis(triphenylphosphine)dicarbonylnickel exerts its catalytic effects involves the coordination of the nickel center with the ligands. The triphenylphosphine ligands stabilize the nickel center, while the carbonyl ligands facilitate the activation of substrates for catalytic reactions .

Molecular Targets and Pathways:

Nickel Center: The nickel center acts as the active site for catalytic reactions.

Ligand Coordination: The coordination of ligands to the nickel center enhances its reactivity and selectivity in various chemical transformations.

類似化合物との比較

- Bis(triphenylphosphine)nickel(II) dichloride

- Tetrakis(triphenylphosphine)nickel(0)

- Bis(1,5-cyclooctadiene)nickel(0)

- Dicarbonylbis(triphenylphosphine)nickel(0)

Uniqueness: Bis(triphenylphosphine)dicarbonylnickel is unique due to its specific ligand coordination, which imparts distinct catalytic properties. Its ability to facilitate cyclotrimerization and cyclooligomerization reactions sets it apart from other nickel complexes .

生物活性

Bis(triphenylphosphine)dicarbonylnickel, often referred to as Ni(PPh₃)₂(CO)₂, is a coordination compound that has garnered interest for its potential applications in various fields, including catalysis and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound consists of a nickel center coordinated to two triphenylphosphine ligands and two carbonyl groups. Its structure allows for unique interactions within biological systems, particularly in catalyzing reactions that can lead to the formation of biologically active compounds.

Target of Action

This compound primarily acts as a catalyst in organic synthesis, facilitating various reactions that can produce biologically relevant molecules. Its catalytic properties are attributed to the oxidation state of nickel and the electronic effects of the phosphine ligands.

Mode of Action

The compound operates through oxidative addition mechanisms, which involve the activation of carbon-hydrogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds. This process is crucial in synthesizing complex organic molecules that may exhibit biological activity.

Biochemical Pathways

Key biochemical pathways influenced by this compound include:

- Cross-Coupling Reactions : Such as Suzuki and Stille reactions, which are vital for constructing complex organic frameworks.

- C-H Activation : Enabling the functionalization of hydrocarbons, leading to derivatives with potential therapeutic effects.

- Oligomerization Processes : Involving dienes that can result in new polymeric materials with biological applications.

Biological Activity

Research indicates that while this compound itself is not directly used as a drug, it plays a crucial role in synthesizing biologically active compounds. For instance:

- A study demonstrated its use in the total synthesis of 3-epi-juruenolide C, showcasing its effectiveness in facilitating intramolecular carbonylation reactions .

- The compound has been implicated in synthesizing derivatives with anti-inflammatory and anticancer properties .

Synthesis Applications

- Total Synthesis of 3-epi-Juruenolide C :

- Therapeutic Derivative Development :

Data Table: Biological Activity Summary

| Compound/Reaction | Mechanism | Biological Activity | IC₅₀ (µM) |

|---|---|---|---|

| This compound | C-H Activation | Synthesis of Juruenolide C | N/A |

| Derivatives from Nickel Catalysis | Cross-Coupling (e.g., Suzuki) | Anticancer activity | 49.79 - 113.70 |

| Spirocyclopropanes | Inhibitor Studies | Anti-inflammatory | <1 (varied) |

特性

CAS番号 |

13007-90-4 |

|---|---|

分子式 |

C38H30NiO2P2 |

分子量 |

639.3 g/mol |

IUPAC名 |

carbon monoxide;nickel;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;; |

InChIキー |

SLFKPACCQUVAPG-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |

正規SMILES |

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |

Key on ui other cas no. |

13007-90-4 |

物理的記述 |

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Bis(triphenylphosphine)dicarbonylnickel in organic synthesis?

A1: this compound is primarily used as a catalyst for intramolecular carbonylation reactions. [, ] This means it helps to form a ring structure within an organic molecule by introducing a carbon monoxide (CO) group. This reaction is particularly useful in synthesizing complex natural products with unique biological activities.

Q2: Can you provide specific examples of how this compound has been used in total synthesis?

A2: Certainly. This compound played a crucial role in the first total syntheses of:

- 3-epi-Litsenolide D2 and Lincomolide A: Researchers utilized this compound to facilitate an intramolecular carbonylation reaction, a key step in constructing the core structure of these natural products. [] This work also led to a revision of the previously reported optical rotation for 3-epi-Litsenolide D2.

- 3-epi-Juruenolide C: Again, the catalytic activity of this compound was crucial for the intramolecular carbonylation step in the total synthesis of this compound. [] This reaction contributed significantly to the successful construction of the target molecule's structure.

Q3: What are the structural characteristics of this compound?

A3: this compound has the following structural characteristics:

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, there are alternative synthesis methods. While the provided abstracts do not delve into specific synthetic routes, one study mentions "a new method for the synthesis of this compound." [] This suggests ongoing research to find more efficient and practical ways to prepare this important catalyst.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。